BenchChemオンラインストアへようこそ!

2-(5-oxopyrrolidin-2-yl)acetonitrile

Positional isomerism Physicochemical profiling Medicinal chemistry building blocks

2-(5-Oxopyrrolidin-2-yl)acetonitrile (CAS 98134-78-2) is a heterocyclic nitrile building block featuring a 2-pyrrolidinone (γ-lactam) scaffold with an acetonitrile substituent at the C-5 position. The compound possesses a single stereogenic center at C-5, rendering it chiral and available both as a racemate (CAS 98134-78-2) and as resolved enantiomers: (R)-enantiomer (CAS 1428331-34-3) and (S)-enantiomer (CAS 72479-06-2).

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 98134-78-2
Cat. No. B6141859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-oxopyrrolidin-2-yl)acetonitrile
CAS98134-78-2
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1CC#N
InChIInChI=1S/C6H8N2O/c7-4-3-5-1-2-6(9)8-5/h5H,1-3H2,(H,8,9)
InChIKeyFECZAWYEEQYLTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Oxopyrrolidin-2-yl)acetonitrile (CAS 98134-78-2): Chiral Pyrrolidinone-Nitrile Building Block for Procurement


2-(5-Oxopyrrolidin-2-yl)acetonitrile (CAS 98134-78-2) is a heterocyclic nitrile building block featuring a 2-pyrrolidinone (γ-lactam) scaffold with an acetonitrile substituent at the C-5 position [1]. The compound possesses a single stereogenic center at C-5, rendering it chiral and available both as a racemate (CAS 98134-78-2) and as resolved enantiomers: (R)-enantiomer (CAS 1428331-34-3) and (S)-enantiomer (CAS 72479-06-2) . Its molecular formula is C₆H₈N₂O (MW 124.14), and it carries one hydrogen bond donor (lactam N–H) and two hydrogen bond acceptors (lactam C=O and nitrile N), with a topological polar surface area of 52.89 Ų [2]. The compound serves principally as a versatile intermediate in medicinal chemistry, notably in the synthesis of 5-HT₇ receptor modulators and interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors [3][4].

Why 2-(5-Oxopyrrolidin-2-yl)acetonitrile Cannot Be Replaced by Generic Pyrrolidinone Analogs Without Data Verification


Pyrrolidinone-acetonitrile isomers appear superficially interchangeable—they share the molecular formula C₆H₈N₂O and identical molecular weight (124.14 Da)—yet critical structural differences produce meaningfully divergent properties that preclude simple substitution. The target compound bears the nitrile group at the ring C-5 carbon, creating a chiral center and preserving a free lactam N–H (H-bond donor count = 1), whereas its positional isomer 2-(2-oxopyrrolidin-1-yl)acetonitrile (CAS 59776-89-3) carries the nitrile on the amide nitrogen, eliminating both the chiral center and the H-bond donor (HBD = 0) [1][2]. These differences manifest in distinct topological polar surface area values (TPSA 52.89 vs. 44.1 Ų), divergent LogP profiles, and fundamentally different stereochemical recognition capacity in biological targets [3]. The C-5-chiral scaffold explicitly enables enantioselective synthesis of clinically advanced drug candidates such as the IRAK4 inhibitor PF-06650833 (Zimlovisertib), a capability that N-substituted or achiral analogs cannot replicate [4]. Procurement specifications limited to molecular formula or generic 'pyrrolidinone nitrile' descriptors are therefore insufficient to guarantee fit-for-purpose chemical identity.

Quantitative Differentiation Evidence for 2-(5-Oxopyrrolidin-2-yl)acetonitrile (CAS 98134-78-2) Versus Closest Analogs


Positional Isomer Comparison: C-5-Substituted vs. N-1-Substituted Pyrrolidinone-Acetonitrile Physicochemical Divergence

The target compound 2-(5-oxopyrrolidin-2-yl)acetonitrile (C-5 substitution) differs from its positional isomer 2-(2-oxopyrrolidin-1-yl)acetonitrile (N-1 substitution) in three key computed property dimensions that directly affect molecular recognition and permeability [1]. Topological Polar Surface Area (TPSA) is 52.89 Ų for the target versus 44.1 Ų for the N-isomer—a difference of 8.79 Ų (+19.9%) that reflects the exposed lactam N–H on the target [2]. Hydrogen bond donor count is 1 (target) versus 0 (N-isomer), conferring an additional intermolecular interaction capability absent in the N-analog [2][3]. Most critically, the target possesses a stereogenic center at C-5 (undefined atom stereocenter count = 1), enabling chiral recognition, while the N-isomer is achiral (stereocenter count = 0) [2][3]. These differences are immutable consequences of the regioisomeric connectivity and cannot be bridged by formulation or processing adjustments.

Positional isomerism Physicochemical profiling Medicinal chemistry building blocks

Enantiomeric Resolution Options: Racemate vs. Single-Enantiomer Procurement for Stereospecific Synthesis

2-(5-Oxopyrrolidin-2-yl)acetonitrile is commercially available in three distinct stereochemical forms: the racemate (CAS 98134-78-2, ≥95% purity from Enamine and CymitQuimica, 98% from Leyan and MolCore) ; the (R)-enantiomer (CAS 1428331-34-3, ≥97% purity) ; and the (S)-enantiomer (CAS 72479-06-2), with the latter bearing a reported melting point of 81–83 °C (benzene/ethyl ether) . In contrast, the N-substituted positional isomer (CAS 59776-89-3) is inherently achiral and cannot offer enantiomeric forms [1]. The ability to procure the racemate for economical route-scouting or gram-scale library synthesis, then seamlessly transition to a single enantiomer for lead optimization, provides a procurement pathway flexibility that achiral pyrrolidinone-nitrile analogs structurally cannot match. The patent literature explicitly claims (R)-2-(5-oxopyrrolidin-2-yl)acetonitrile as a reactant in the synthesis of functionalized lactams that act as selective 5-HT₇ receptor modulators [2].

Chiral resolution Enantiomeric purity Asymmetric synthesis

Clinical Pipeline Relevance: 5-Oxopyrrolidin-2-yl Scaffold as Key Intermediate for IRAK4 Inhibitor PF-06650833 (Zimlovisertib)

The 5-oxopyrrolidin-2-yl scaffold bearing a substituent at the 2-position is the core structural motif of PF-06650833 (Zimlovisertib), a potent and selective IRAK4 inhibitor developed by Pfizer that has advanced through Phase I clinical trials for rheumatoid arthritis, lupus, and diffuse large B-cell lymphoma [1][2]. The large-scale process chemistry route relies on a stereochemically complex lactam intermediate (2) prepared via cuprate conjugate addition with high diastereoselection, enabling production of >100 kg of the key intermediate [3]. Published SAR studies explicitly demonstrate that the (2S,3S,4S)-configured 5-oxopyrrolidin-2-ylmethoxy ether linkage is essential for IRAK4 binding potency and selectivity [4]. By contrast, the N-substituted pyrrolidinone-acetonitrile isomer (CAS 59776-89-3) lacks the C-5 chiral center and the free N–H required for this pharmacophore architecture, representing a different chemical series with no demonstrated clinical progression through this pathway. The target compound thus serves as a direct starting material or late-stage intermediate for a validated clinical candidate scaffold.

IRAK4 inhibition Clinical candidate Fragment-based drug design

Hydrogen Bond Donor Capacity: Target Compound Enables Intermolecular Interactions Absent in N-Substituted Analog

The target compound 2-(5-oxopyrrolidin-2-yl)acetonitrile retains a free lactam N–H proton (hydrogen bond donor count = 1), which is absent in the N-substituted positional isomer (HBD = 0) [1][2]. This structural feature is not merely computational; it directly impacts the compound's ability to act as a hydrogen bond donor in target binding and crystal packing. In the context of the 5-HT₇ receptor modulator patent literature, the N–H of the 5-oxopyrrolidine ring participates in key hydrogen bond interactions with receptor residues, while N-alkylated analogs show reduced or abolished binding [3]. BindingDB data for 5-HT₇ receptor ligands derived from this scaffold show Ki values as low as 16 nM for optimized compounds, confirming that the scaffold's hydrogen bonding capacity contributes to high-affinity target engagement [4]. The pKa of the lactam N–H is calculated at 11.90 [5], indicating that this donor remains largely unionized at physiological pH and is available for directional hydrogen bonding rather than ionic interactions.

Hydrogen bonding Drug-receptor interactions Molecular recognition

Synthetic Versatility: Nitrile Group at C-5 Enables Diverse Downstream Transformations Validated by Patent and Process Chemistry

The nitrile group at the C-5 position of the target compound serves as a versatile synthetic handle for transformations including reduction to primary amines, hydrolysis to amides or carboxylic acids, cycloaddition to heterocycles, and alkylation chemistry—all while preserving the chiral integrity of the 5-oxopyrrolidine ring . The Molaid reaction database documents (R)-2-(5-oxopyrrolidin-2-yl)acetonitrile undergoing multi-step transformations (imidazole, HCl, NaBH₄, NaH, LiHMDS, THF/hexane/CH₂Cl₂) to generate complex 5-substituted pyrrolidin-2-one derivatives with retained stereochemistry [1]. A Japanese patent (JPH09124597A, Sankyo Co.) demonstrates that (S)-5-oxopyrrolidin-2-yl derivatives can be converted to antimicrobial intermediates with high yield via activation with RSO₂Cl in acetonitrile . In contrast, the N-substituted isomer (CAS 59776-89-3) presents the nitrile on a tertiary amide nitrogen, which fundamentally alters its reactivity profile—the nitrile is not adjacent to a chiral center, and N-dealkylation would be required to access the free lactam, introducing additional synthetic steps and potential racemization risk [2]. The target compound thus provides a more direct and stereochemically controlled entry into diverse chemical space.

Nitrile reactivity Synthetic intermediate Process chemistry

Procurement-Relevant Application Scenarios for 2-(5-Oxopyrrolidin-2-yl)acetonitrile (CAS 98134-78-2) Based on Comparative Evidence


Medicinal Chemistry: Stereospecific Synthesis of 5-HT₇ Receptor Modulators

The target compound is the documented starting material for functionalized lactams that act as selective 5-HT₇ receptor modulators, as disclosed in patent WO2021097116 [1]. BindingDB data confirm that optimized derivatives from this scaffold achieve Ki values as low as 16 nM at the human 5-HT₇ receptor [2]. The C-5 chiral center and free lactam N–H are essential pharmacophoric elements; the N-substituted positional isomer cannot serve this role as it lacks both features. Procurement teams supporting CNS drug discovery programs targeting the 5-HT₇ receptor (implicated in depression, circadian rhythm disorders, and neuropathic pain) should specify the C-5-substituted isomer explicitly, and single-enantiomer sourcing is recommended during lead optimization to control stereochemical outcomes.

Process Chemistry: Scalable Intermediate for IRAK4 Inhibitor Manufacturing

The 5-oxopyrrolidin-2-yl scaffold is the core of PF-06650833 (Zimlovisertib), a clinical-stage IRAK4 inhibitor for which a robust large-scale synthesis (>100 kg of the key lactam intermediate) has been developed and published [3][4]. The process relies on the stereochemically defined C-5-substituted lactam architecture. Procuring this compound as a racemate for route scouting and early kilogram-scale campaigns, then transitioning to the single enantiomer for GMP manufacturing, enables a phase-appropriate sourcing strategy aligned with the clinical development pathway already demonstrated by Pfizer.

Antimicrobial Intermediate Development: Chiral 4-Substituted 2-Pyrrolidinones

Patent JPH09124597A (Sankyo Co.) demonstrates the industrial utility of chiral 5-oxopyrrolidin-2-yl derivatives for producing 4-substituted 2-pyrrolidinones with antimicrobial applications . The method employs activation with sulfonyl chlorides in acetonitrile, achieving high yields without chromatographic purification—a critical criterion for industrial scalability. The target compound's nitrile group at C-5 provides a reactive handle that can be transformed while maintaining the chiral lactam core. This specific reactivity profile is not accessible from the N-substituted isomer without additional synthetic manipulation.

Academic and Industrial Library Synthesis: Chiral Building Block for Diversity-Oriented Synthesis

The target compound's combination of a reactive nitrile group, a hydrogen bond-donating lactam N–H, and a stereogenic center makes it an attractive scaffold for diversity-oriented synthesis (DOS) libraries [5]. In a single compound, researchers can exploit three orthogonal diversification vectors: (1) nitrile transformations (reduction to amine, hydrolysis to acid/amide, cycloaddition to tetrazoles/heterocycles); (2) lactam N–H alkylation/acylation; and (3) stereochemical control at C-5. The N-substituted isomer offers only two diversification points and no stereochemical control, while simple pyrrolidinone lacks the nitrile handle entirely. The racemate provides cost-effective access for initial library production, with the option to re-synthesize hits in enantiopure form.

Quote Request

Request a Quote for 2-(5-oxopyrrolidin-2-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.